5-(Chloromethyl)-2-isopropoxypyridine hydrochloride
CAS No.: 1357945-88-0
Cat. No.: VC0058881
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.109
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357945-88-0 |
|---|---|
| Molecular Formula | C9H13Cl2NO |
| Molecular Weight | 222.109 |
| IUPAC Name | 5-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H |
| Standard InChI Key | PLRZLPCQYALLGQ-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=NC=C(C=C1)CCl.Cl |
Introduction
Chemical Structure and Properties
Structural Analysis
5-(Chloromethyl)-2-isopropoxypyridine hydrochloride features a pyridine core with two key functional groups: a chloromethyl substituent at the 5-position and an isopropoxy group at the 2-position. The compound exists as a hydrochloride salt, with the pyridine nitrogen likely serving as the protonation site. This structure represents a modification of the related compound 2-chloro-5-(chloromethyl)pyridine, where the 2-chloro substituent has been replaced with an isopropoxy group.
Physical and Chemical Properties
The compound's physical and chemical properties can be inferred based on its structure and related pyridine derivatives:
| Property | Description |
|---|---|
| Molecular Formula | C9H13Cl2NO |
| Molecular Weight | 222.11 g/mol |
| Physical State | Crystalline solid (predicted) |
| Solubility | Likely soluble in polar solvents (water, alcohols, DMSO) due to salt formation |
| Stability | Moderately stable, but potentially reactive due to chloromethyl group |
| Melting Point | Estimated 110-140°C (based on related compounds) |
| pKa | Approximately 3-4 (for pyridinium nitrogen) |
Reactivity Profile
The compound exhibits several distinctive reactive sites:
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The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions
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The isopropoxy group can undergo cleavage under acidic conditions
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The pyridinium nitrogen (protonated) affects the electron distribution within the aromatic ring
Synthesis Methodologies
From 2-Chloro-5-(chloromethyl)pyridine
A logical synthetic route to 5-(Chloromethyl)-2-isopropoxypyridine hydrochloride would begin with 2-chloro-5-(chloromethyl)pyridine, a compound extensively documented in the search results. This approach would involve nucleophilic aromatic substitution of the 2-chloro group with isopropoxide, followed by salt formation:
| Step | Reaction Conditions | Expected Yield |
|---|---|---|
| 1. Preparation of 2-chloro-5-(chloromethyl)pyridine | Thionyl chloride (1.5 eq) in chloroform, reflux for 12h | 80-85% |
| 2. Nucleophilic aromatic substitution | Isopropanol, strong base (KOH or NaH), polar aprotic solvent (DMF or THF), 60-80°C | 70-80% |
| 3. Salt formation | HCl in diethyl ether or dioxane | >95% |
The first step is well-documented in the search results, with one procedure noting: "Thionyl chloride (14.6 ml, 0.2 mol) was added extremely carefully in dropwise manner to a rapidly stirred mixture of 2-chloro-5-hydroxymethylpyridine (18.6 g, 0.13 mol) and chloroform (150 ml) at ambient temperature (20 C.). After addition was complete the resulting mixture was heated under reflux for 12 hours" .
Alternative Synthetic Approaches
Several alternative approaches can be considered:
Direct Hydroxymethylation Route
This approach begins with 2-isopropoxypyridine:
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Formylation at the 5-position using directed metalation or Vilsmeier-Haack conditions
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Reduction of the aldehyde to hydroxymethyl group
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Chlorination of the hydroxymethyl group
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Salt formation
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR signals (predicted based on related structures):
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine C6-H | 8.4-8.6 | doublet | 1H |
| Pyridine C4-H | 7.7-7.9 | doublet of doublets | 1H |
| Pyridine C3-H | 6.8-7.0 | doublet | 1H |
| -CH2Cl | 4.6-4.7 | singlet | 2H |
| -OCH(CH3)2 | 5.2-5.4 | septet | 1H |
| -CH(CH3)2 | 1.3-1.4 | doublet | 6H |
| -NH+ (salt) | 10.0-12.0 | broad singlet | 1H |
For comparison, the search results provide NMR data for the related compound 2-chloro-5-(chloromethyl)pyridine: "1H NMR (CDCl3): 4.57 (2H, s), 7.34 (1H, d, J=8.5 Hz), 7.72 (1H, dd, J=8.5, 2.5 Hz), 8.40 (1H, d, J=2.5 Hz)" .
Infrared Spectroscopy
Expected key IR bands:
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3000-2800 cm-1: C-H stretching (alkyl groups)
-
1600-1550 cm-1: C=N and C=C stretching (pyridine ring)
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1250-1200 cm-1: C-O stretching (isopropoxy group)
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750-700 cm-1: C-Cl stretching (chloromethyl group)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) conditions for analysis:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/water (50:50) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Estimated 4-6 minutes |
Applications and Utility
Pharmaceutical Applications
5-(Chloromethyl)-2-isopropoxypyridine hydrochloride can serve as a valuable building block in pharmaceutical synthesis due to its reactive chloromethyl group. Potential applications include:
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Alkylation reactions for the introduction of the pyridine moiety into complex molecules
-
Formation of C-N bonds through reaction with amines, as demonstrated in the search results: "A solution of 2,7-diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester hydrochloride (400 mg, 1.5 mmol) and 2-chloro-5-(chloromethyl)pyridine (243 mg, 1.5 mmol) was dissolved in acetonitrile (50 mL), potassium carbonate (621 mg, 4.5 mmol) was added and reacted at 70°C for 16 hours" .
Agrochemical Applications
The related compound 2-chloro-5-(chloromethyl)pyridine is utilized in the synthesis of agrochemicals, particularly insecticides. The search results mention: "3 mmol of [120068-37-3]fipronil in a 50ml flask [Chemical name:5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole-3-carboxamide]" reacting with 2-chloro-5-chloromethylpyridine.
5-(Chloromethyl)-2-isopropoxypyridine hydrochloride could potentially serve similar functions with modified biological activity profiles.
As a Chemical Intermediate
The compound can function as an intermediate for synthesizing:
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Pyridine-containing heterocycles
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Functionalized pyridines with diverse substituents
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Ligands for coordination chemistry
| Condition | Stability |
|---|---|
| Ambient temperature | Moderately stable (sealed container) |
| Exposure to moisture | Limited stability (hydrolysis risk) |
| Light exposure | Relatively stable |
| Heat (>100°C) | Decomposition likely |
| Hazard Type | Assessment |
|---|---|
| Skin irritation/corrosivity | Likely corrosive (HCl salt) |
| Eye irritation | Severe irritant |
| Respiratory | Irritant to respiratory tract |
| Reactivity | Moderate (alkylating potential) |
| Environmental | Potentially harmful to aquatic organisms |
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